

# Application Notes and Protocols: Laboratory Synthesis of Perastine

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a detailed protocol for the laboratory-scale synthesis of **Perastine**, an antihistaminic compound of the piperazine class. The synthesis is based on the Williamson ether synthesis, a robust and well-established method for the formation of ethers. The protocol outlines the reaction of diphenylmethyl bromide with 2-(piperidino)ethanol in the presence of a non-nucleophilic base. This method is suitable for producing **Perastine** in a laboratory setting for research and development purposes. The document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.

## Introduction

**Perastine**, with the IUPAC name 1-(2-(Diphenylmethoxy)-ethyl)piperidine, is a compound with potential applications in medicinal chemistry, particularly as an antihistamine. Its structure features a diphenylmethyl ether moiety linked to a piperidine ring via an ethyl spacer. The synthesis of such ethers is commonly achieved through the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. The protocol detailed herein utilizes this classical reaction to afford **Perastine** from commercially available starting materials.



## **Chemical Reaction**

The synthesis of **Perastine** is achieved by the reaction of diphenylmethyl bromide with 2-(piperidino)ethanol in the presence of potassium carbonate, which acts as a base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is used as the solvent for this reaction.

**Reaction Scheme:** 

# **Quantitative Data**

The following table summarizes the reagents and their quantities for the synthesis of **Perastine**.

Reagent	Molecular Formula	Molecular Weight ( g/mol )	Amount	Moles (mmol)	Molar Ratio
Diphenylmeth yl bromide	C13H11Br	247.13	2.47 g	10.0	1.0
2- (piperidino)et hanol	C7H15NO	129.20	1.42 g	11.0	1.1
Potassium Carbonate	K2CO3	138.21	2.76 g	20.0	2.0
Acetonitrile	CH3CN	41.05	50 mL	-	-

Theoretical Yield of Perastine (C20H25NO, MW: 295.42 g/mol): 2.95 g

## **Experimental Protocol**

4.1. Materials and Equipment

• Diphenylmethyl bromide (CAS: 776-74-9)

• 2-(piperidino)ethanol (CAS: 1484-84-0)



- Anhydrous potassium carbonate (CAS: 584-08-7)
- Anhydrous acetonitrile (CH3CN)
- Ethyl acetate
- Hexanes
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO4)
- 100 mL two-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Silica gel (for column chromatography)
- Thin-layer chromatography (TLC) plates and chamber

#### 4.2. Reaction Procedure

- Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
- Addition of Reagents: To the flask, add diphenylmethyl bromide (2.47 g, 10.0 mmol), 2-(piperidino)ethanol (1.42 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0



mmol).

- Addition of Solvent: Add 50 mL of anhydrous acetonitrile to the flask.
- Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a
  mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within
  4-6 hours.
- Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

#### 4.3. Work-up and Purification

- Filtration: Filter the reaction mixture through a pad of celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 30 mL of brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a
  gradient of ethyl acetate in hexanes as the eluent to afford pure **Perastine** as an oil or a lowmelting solid.

#### 4.4. Characterization

The identity and purity of the synthesized **Perastine** can be confirmed by standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.



## **Visualization of the Synthetic Workflow**

The following diagram illustrates the key steps in the synthesis of **Perastine**.



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